1-[(Z)-2-chloro-1,2-diphenylethenyl]-4-(2-chloroethoxy)benzene, also known as 1-(2-chloro-1,2-diphenylethenyl)-4-(2-chloroethoxy)benzene, is a chemical compound classified under the stilbene family. This compound features a complex structure characterized by a diphenylethylene moiety with multiple chlorine and ethoxy substituents. Its molecular formula is with a molecular mass of approximately 369.29 g/mol .
This compound is primarily sourced from synthetic pathways involving stilbene derivatives. It falls under the category of organic compounds, specifically within the stilbene class, which are known for their aromatic properties and potential biological activities. The classification highlights its relevance in organic chemistry and potential applications in pharmaceuticals and agrochemicals .
The synthesis of 1-[(Z)-2-chloro-1,2-diphenylethenyl]-4-(2-chloroethoxy)benzene typically involves multi-step reactions starting from simpler aromatic compounds. Common methods include:
Technical details often require precise control over reaction conditions (temperature, pressure, catalysts) to optimize yield and purity .
The molecular structure of 1-[(Z)-2-chloro-1,2-diphenylethenyl]-4-(2-chloroethoxy)benzene can be represented using various chemical notation systems:
ClCCOC1=CC=C(C=C1)C(=C(Cl)C1=CC=CC=C1)InChI=1S/C22H18Cl2O/c23-15-16-25-20-13-11-18(12-14-20)21(17-7-3-1-4-8-17)22(24)19-9-5-2-6-10-19/h1-14H,15-16H2The compound features two chlorine atoms and an ethoxy group attached to a complex aromatic system, which contributes to its unique chemical properties .
As a stilbene derivative, 1-[(Z)-2-chloro-1,2-diphenylethenyl]-4-(2-chloroethoxy)benzene can participate in various chemical reactions typical for aromatic compounds:
These reactions are significant for modifying the compound for specific applications in medicinal chemistry or materials science .
The physical properties of 1-[(Z)-2-chloro-1,2-diphenylethenyl]-4-(2-chloroethoxy)benzene include:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 369.29 g/mol |
| Melting Point | Not available |
| Solubility | Not well characterized |
Chemical properties indicate that it is likely stable under standard conditions but may decompose or react under extreme conditions (high temperature or strong acids/bases) .
Due to its structural characteristics, 1-[(Z)-2-chloro-1,2-diphenylethenyl]-4-(2-chloroethoxy)benzene has potential applications in various fields:
Research continues into its biological effects and potential therapeutic uses, emphasizing the need for further studies on its safety and efficacy .
CAS No.: 1180-25-2
CAS No.: 5809-08-5
CAS No.: 193-98-6
CAS No.: 13966-05-7
CAS No.: 194-03-6